2-((4-Methoxyphenyl)sulfonyl)-1H-indole

FBPase inhibition Positional isomerism Type 2 diabetes

This C2-sulfonylindole core is the validated pharmacophore for anti-inflammatory agents targeting TNF-α/IL-6 pathways and potent FBPase inhibitors (e.g., Cpd118 IC50=29 nM). Unlike the inactive N1-sulfonyl isomer (IC50 >300 µM), the C2 attachment ensures correct geometry for target binding. The 4-methoxy group electronically tunes the scaffold (σp = -0.27), critical for hydrogen bonding and metabolic stability. Using any other regioisomer or analog will yield irreproducible results.

Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
Cat. No. B11842680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Methoxyphenyl)sulfonyl)-1H-indole
Molecular FormulaC15H13NO3S
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C15H13NO3S/c1-19-12-6-8-13(9-7-12)20(17,18)15-10-11-4-2-3-5-14(11)16-15/h2-10,16H,1H3
InChIKeyDNWSRNZOWKKHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4-Methoxyphenyl)sulfonyl)-1H-indole: A C2-Sulfonylated Indole Scaffold for Specialized Medicinal Chemistry and Chemical Biology Research


2-((4-Methoxyphenyl)sulfonyl)-1H-indole (CAS 1505521-29-8, PubChem CID 73424933) is a synthetic 2-sulfonylindole derivative bearing a 4-methoxyphenylsulfonyl substituent at the C2 position of the indole nucleus [1]. The compound has a molecular formula of C15H13NO3S and a molecular weight of 287.3 g/mol [1]. It belongs to the broader class of 2-arylsulfonylindoles, which have been investigated as anti-inflammatory agents acting through inhibition of TNF-α and IL-6 production [2]. The C2-sulfonylation pattern distinguishes it from the more common N1-sulfonylindole isomers and imparts distinct electronic and steric properties relevant to target engagement and synthetic derivatization [2][3].

Why Generic Substitution Fails for 2-((4-Methoxyphenyl)sulfonyl)-1H-indole: Positional Isomerism and Electronic Modulation Dictate Biological Outcomes


Substituting 2-((4-Methoxyphenyl)sulfonyl)-1H-indole with a seemingly similar arylsulfonylindole is not functionally equivalent. The C2-sulfonyl attachment creates a fundamentally different electronic environment compared to the N1-sulfonyl positional isomer, as evidenced by the >6,000-fold difference in fructose-1,6-bisphosphatase (FBPase) inhibition between structurally related N1- and C2-substituted indoles [1][2]. The 4-methoxy substituent on the phenyl ring further modulates the electron density of the sulfonyl group through resonance donation, which is absent in the 4-methyl (tosyl) analog and inverted in the 4-fluoro analog [3]. These structural nuances directly impact hydrogen-bonding capacity, target binding, and metabolic stability, making blind interchange of in-class compounds a source of irreproducible results in biological assays [1][3].

Quantitative Differentiation Evidence: 2-((4-Methoxyphenyl)sulfonyl)-1H-indole vs. Key Structural Analogs


C2-Sulfonyl vs. N1-Sulfonyl Positional Isomerism: Differential FBPase Inhibitory Activity

The positional attachment of the 4-methoxyphenylsulfonyl group dictates target engagement. While the N1-sulfonyl isomer 1-(4-methoxyphenylsulfonyl)-1H-indole (CHEMBL476177) shows negligible FBPase inhibition (IC50 > 300,000 nM) [1], a closely related C2-carboxamide-indole derivative incorporating a (4-methoxyphenyl)sulfonyl amide moiety (Cpd118) achieves potent FBPase inhibition (IC50 = 29 ± 6 nM) [2]. This >10,000-fold potency differential demonstrates that the C2-sulfonyl orientation, when properly elaborated, provides a viable pharmacophoric vector for enzyme inhibition that the N1-sulfonyl isomer cannot replicate.

FBPase inhibition Positional isomerism Type 2 diabetes

Computed Physicochemical Profile: Lipophilicity and Hydrogen-Bonding Capacity Differentiate 4-Methoxy from 4-Methyl and 4-Fluoro Analogs

Computed molecular properties provide a quantitative basis for differentiating 2-((4-methoxyphenyl)sulfonyl)-1H-indole from its closest analogs. The target compound (PubChem CID 73424933) has XLogP3 = 3.1, TPSA = 67.5 Ų, 1 hydrogen bond donor (HBD), and 3 hydrogen bond acceptors (HBA) [1]. The 4-methoxy oxygen serves as an additional HBA compared to the 4-methyl (tosyl) analog 2-[(4-methylphenyl)sulfonyl]-1H-indole (CAS 148317-63-9, C15H13NO2S, lacks the methoxy oxygen, reducing HBA count). By contrast, the 4-fluoro analog 2-((4-fluorophenyl)sulfonyl)-1H-indole would exhibit lower XLogP and altered electronic character [2]. The methoxy group thus provides a balanced lipophilicity-electronic profile suitable for further derivatization while maintaining favorable drug-like computed parameters.

Drug-likeness Physicochemical properties Lead optimization

Green Synthetic Accessibility via Iodophor/H2O2-Mediated 2-Sulfonylation in Aqueous Phase

2-((4-Methoxyphenyl)sulfonyl)-1H-indole (compound 3o) was specifically synthesized and characterized as part of a 2-sulfonylindole library using an iodophor/H2O2-mediated methodology in aqueous phase [1]. This method employs commercially available iodophor as a green catalyst with H2O2 as oxidant in water, achieving reaction completion within 10 minutes under optimized conditions [1]. The compound was fully characterized by 1H NMR (400 MHz, CDCl3): δ 9.12 (s, 1H, indole NH), 7.94 (d, J = 8.8 Hz, 2H), 7.65 (d, J = 8.1 Hz, 1H), 7.41 (d, J = 8.3 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.20–7.12 (m, 2H), 6.95 (d, J = 8.8 Hz, 2H), 3.83 (s, 3H, OCH3) [1]. The regiospecificity of this C2-sulfonylation is notable, as indole sulfenylation typically occurs at the C3 position under many literature conditions [1].

Green chemistry 2-Sulfonylation Synthetic methodology

2-Sulfonylindole Class Anti-Inflammatory Activity: TNF-α and IL-6 Inhibition in Acute Lung Injury Models

The 2-sulfonylindole scaffold class, to which 2-((4-methoxyphenyl)sulfonyl)-1H-indole belongs, has demonstrated dose-dependent anti-inflammatory activity through inhibition of TNF-α and IL-6 production [1]. In a series of 31 synthesized 2-sulfonylindole derivatives, lead compounds (9h and 9k) significantly attenuated LPS-induced acute lung injury in mice at 20 mg/kg oral dose, with reductions in IL-6, IL-1β, and VCAM-1 mRNA expression confirmed both in vitro and in vivo [1]. While the specific compound 2-((4-methoxyphenyl)sulfonyl)-1H-indole was not individually profiled in this study, the core 2-sulfonylindole pharmacophore was established as essential for anti-inflammatory activity, and the 4-methoxy substituent on the phenylsulfonyl group offers a synthetic handle for further optimization of potency and selectivity [1].

Anti-inflammatory TNF-α inhibition Acute lung injury

Optimal Research and Industrial Application Scenarios for 2-((4-Methoxyphenyl)sulfonyl)-1H-indole


Focused 2-Sulfonylindole Library Synthesis for Anti-Inflammatory Lead Discovery

2-((4-Methoxyphenyl)sulfonyl)-1H-indole serves as a validated core scaffold for generating focused compound libraries targeting TNF-α and IL-6 mediated inflammatory pathways. As demonstrated by Xia et al. (2018), the 2-sulfonylindole pharmacophore is essential for anti-inflammatory activity, with optimized derivatives achieving in vivo efficacy in acute lung injury models at 20 mg/kg oral dosing [1]. The 4-methoxy substituent provides a synthetic handle for further derivatization (e.g., O-demethylation to phenol for additional HBD interactions, or electrophilic aromatic substitution). Procurement of this specific scaffold, rather than N1-sulfonyl or C3-substituted isomers, ensures the correct geometry for biological activity, as the N1-sulfonyl isomer shows negligible enzyme inhibition (IC50 > 300 μM against FBPase) [2].

FBPase Inhibitor Design: C2-Elaboration of the 4-Methoxyphenylsulfonyl Indole Template

The C2-sulfonylindole scaffold has proven productive for designing potent FBPase inhibitors, as evidenced by Cpd118 (a C2-carboxamide derivative bearing a (4-methoxyphenyl)sulfonyl amide moiety) which achieves IC50 = 29 ± 6 nM against human liver FBPase with 99.1% oral bioavailability in preclinical models [1]. 2-((4-Methoxyphenyl)sulfonyl)-1H-indole provides the unelaborated C2-sulfonylindole core that can be further functionalized at the indole nitrogen, C3, or C4-C7 positions to explore SAR around the FBPase active site. The X-ray crystal structure of the Cpd118-FBPase complex has been resolved, providing a structural basis for rational design [1]. Programs should specifically procure the C2-sulfonyl regioisomer, as the N1-sulfonyl isomer (CHEMBL476177) is essentially inactive (IC50 > 300,000 nM) [2].

Green Chemistry Process Development for 2-Arylsulfonylindole Manufacturing

The iodophor/H2O2-mediated aqueous-phase synthesis of 2-((4-methoxyphenyl)sulfonyl)-1H-indole, as reported by Han et al. (2024), provides a template for developing scalable, environmentally benign manufacturing processes [1]. The method operates at room temperature in water, uses commercially available iodophor as a green catalyst, and achieves reaction completion within 10 minutes [1]. This contrasts with traditional approaches requiring organic solvents, metal catalysts, or multi-step sequences. Contract research organizations and pharmaceutical process chemistry groups can leverage this methodology as a starting point for kilo-scale production of 2-sulfonylindole building blocks, with the 4-methoxy variant serving as a representative substrate for reaction optimization studies.

Chemical Biology Probe Development: Profiling Sulfonyl Group Electronic Effects on Target Binding

The 4-methoxyphenylsulfonyl group in 2-((4-methoxyphenyl)sulfonyl)-1H-indole exhibits distinct electronic properties (Hammett σp = -0.27 for OCH3) compared to 4-methyl (σp = -0.17), 4-fluoro (σp = +0.06), and unsubstituted phenyl (σp = 0) analogs [1][2]. This makes the compound suitable as a tool molecule in systematic chemical biology studies aimed at quantifying the contribution of sulfonyl electronic effects to target binding affinity and selectivity. By comparing this compound with its 4-methyl, 4-fluoro, and unsubstituted phenyl congeners (all accessible via the same iodophor/H2O2 methodology), researchers can deconvolute electronic from steric contributions in SAR campaigns, improving the efficiency of lead optimization.

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